6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid
CAS No.:
Cat. No.: VC13652000
Molecular Formula: C10H13NO6
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO6 |
|---|---|
| Molecular Weight | 243.21 g/mol |
| IUPAC Name | 6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid |
| Standard InChI | InChI=1S/C10H13NO6/c12-7-5-6-8(13)11(7)17-10(16)4-2-1-3-9(14)15/h1-6H2,(H,14,15) |
| Standard InChI Key | JWUFSYXQWPXFIL-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is systematically named according to IUPAC guidelines as 6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid. Its molecular structure comprises a six-carbon aliphatic chain (hexanoic acid) with two critical functional groups:
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A pyrrolidine-2,5-dione (succinimide) ring linked via an ester bond at the sixth carbon.
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A terminal carboxylic acid group at the first carbon.
The compound’s canonical SMILES representation is , which encodes its connectivity and functional groups.
Physicochemical Properties
Key physical and chemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.21 g/mol | |
| IUPAC Name | 6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid | |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O | |
| InChI Key | JWUFSYXQWPXFIL-UHFFFAOYSA-N | |
| Storage Conditions | -80°C, -20°C, or room temperature |
The presence of both ester and carboxylic acid groups contributes to its polarity and solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized through multistep organic reactions, typically involving:
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Activation of Hexanoic Acid: The carboxylic acid group is converted to an acyl chloride using thionyl chloride () or other chlorinating agents.
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Esterification with Succinimide: The acyl chloride reacts with the hydroxyl group of 2,5-dioxopyrrolidin-1-ol under anhydrous conditions, forming the ester linkage.
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Purification: Column chromatography or recrystallization isolates the product from unreacted precursors and byproducts.
Optimization Strategies
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Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions.
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Catalysis: Lewis acids like may enhance esterification efficiency.
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Analytical Validation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure purity >95%.
Applications in Research and Development
Role as a Synthetic Intermediate
The compound’s bifunctional design enables its use in:
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Peptide Modification: The succinimide ester reacts selectively with amine groups, facilitating conjugation to biomolecules.
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Polymer Chemistry: Serves as a crosslinking agent in hydrogels and dendrimer synthesis.
Comparative Analysis with Structural Analogues
A closely related compound, 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid (CAS 4887-54-1), lacks the ester-linked oxo group, resulting in distinct properties:
| Property | 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid | 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.21 g/mol | 213.23 g/mol |
| Functional Groups | Ester, carboxylic acid | Amide, carboxylic acid |
| Reactivity | Higher electrophilicity due to ester group | Moderate reactivity |
This structural divergence renders 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid more reactive toward nucleophiles, making it preferable for conjugation reactions .
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